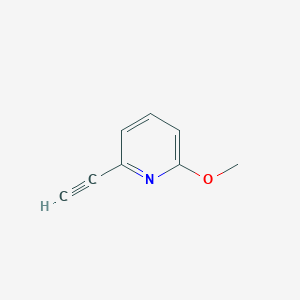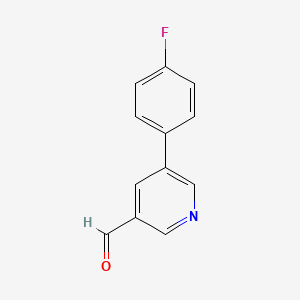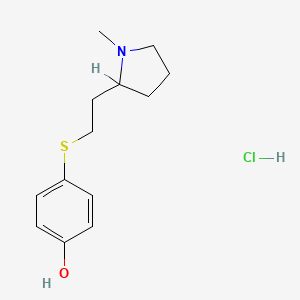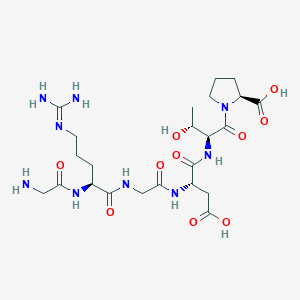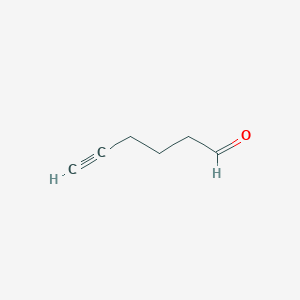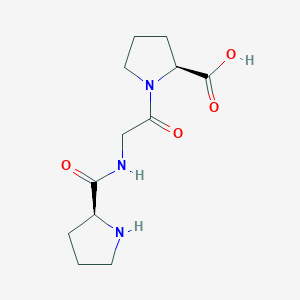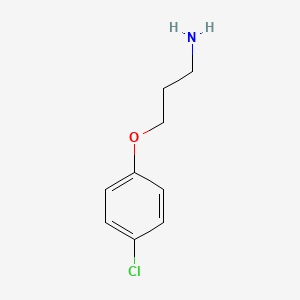
3-(4-Chlorophenoxy)propan-1-amine
Vue d'ensemble
Description
The compound "3-(4-Chlorophenoxy)propan-1-amine" is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions with amines, which can provide insight into the behavior of similar compounds. For instance, the reaction of various chlorophenyl compounds with amines is a recurring theme in the provided literature .
Synthesis Analysis
The synthesis of related compounds often involves reactions with amines. For example, a novel compound with a chlorophenyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the reaction of α-chloro ketone with primary amines in the presence of aqueous potassium hydroxide at room temperature was studied, yielding N-substituted propionamides . These methods suggest potential pathways for synthesizing compounds like "3-(4-Chlorophenoxy)propan-1-amine".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a chlorophenyl compound was determined, and its molecular geometry was analyzed using DFT with a 6-31G (d,p) basis set . These studies provide a framework for understanding the molecular structure of "3-(4-Chlorophenoxy)propan-1-amine".
Chemical Reactions Analysis
The reactions of chlorophenyl compounds with amines have been studied, revealing insights into their kinetics and mechanisms. For example, the reactions of chlorophenyl thionocarbonates with secondary alicyclic amines were kinetically studied, and a zwitterionic tetrahedral intermediate was proposed in the reaction mechanism . These findings can help predict the reactivity of "3-(4-Chlorophenoxy)propan-1-amine" with amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, such as their thermal properties and decomposition products. Segmented polyurethanes containing chloropropanediol in their structure were studied thermoanalytically, revealing the relationship between chlorine content and the intensity of amine formation during decomposition . These studies can inform the expected properties of "3-(4-Chlorophenoxy)propan-1-amine", such as its thermal stability and potential decomposition behavior.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
3-(4-Chlorophenoxy)propan-1-amine, as a chemical compound, plays a significant role in various synthesis and characterization studies. For instance, it has been utilized in the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These compounds, derived from the reduction of Schiff bases, are essential in inorganic chemistry for their potential applications in catalysis and material science (Liu, Wong, Rettig, & Orvig, 1993).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of compounds related to 3-(4-Chlorophenoxy)propan-1-amine. For instance, its derivatives have been synthesized and found to exhibit high antibacterial activity. This aspect is particularly relevant in the field of pharmaceutical sciences and drug development, where new antimicrobial agents are continuously sought (Арутюнян et al., 2012).
Analytical Chemistry Applications
In analytical chemistry, 3-(4-Chlorophenoxy)propan-1-amine derivatives have been used for the extraction and analysis of environmental samples. For instance, amino-functionalized polymers derived from this compound have been employed in solid-phase microextraction techniques, demonstrating their importance in environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the compound and its derivatives have been investigated for their potential in creating novel materials. For example, amine-functionalized bridged silsesquioxanes synthesized from related compounds have shown unique optical and hydrophilic properties, useful in advanced material applications (Pereira et al., 2018).
Orientations Futures
Future research could focus on the synthesis of 3-(4-Chlorophenoxy)propan-1-amine and its derivatives, as well as their potential applications in various fields. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLOWWAMHNUYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424466 | |
| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)propan-1-amine | |
CAS RN |
50911-60-9 | |
| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

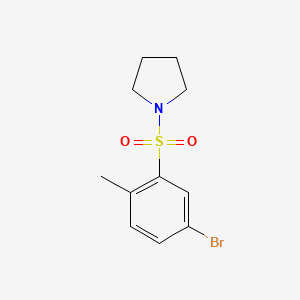
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
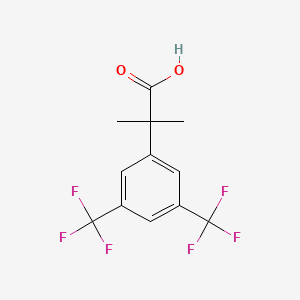
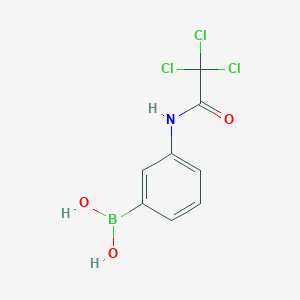
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)

